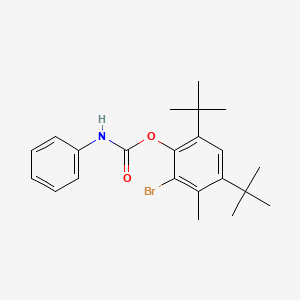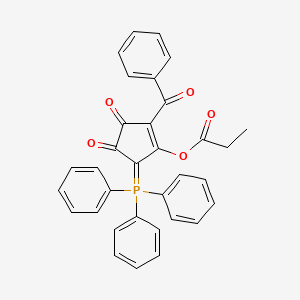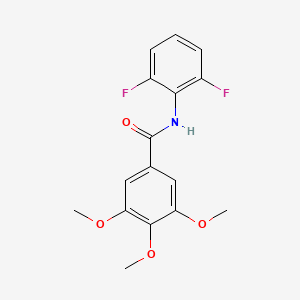
N-isopropyl-3-(4-methylphenyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar adamantane derivatives involves multi-step processes starting from adamantane or its derivatives. For instance, the synthesis of polyamides derived from adamantane-based diamines and various dicarboxylic acids demonstrates the versatility of adamantane derivatives in forming high-performance polymers with excellent thermal stability and mechanical properties (Chern, Lin, & Kao, 1998). Another example includes the preparation of adamantane-containing polyamide-imides, highlighting the chemical reactivity and compatibility of adamantane derivatives with different polymeric backbones (Liaw & Liaw, 2001).
Molecular Structure Analysis
The molecular structure of adamantane derivatives is crucial for their properties and applications. Adamantane's rigid, cage-like structure contributes to the high thermal stability of its derivatives. For example, the crystal and molecular structure analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into the nature of non-covalent interactions, revealing the importance of molecular geometry in determining the compound's physical and chemical behavior (El-Emam et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, leading to a wide range of properties. For instance, the synthesis and antimicrobial activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and related oxadiazolines highlight the chemical versatility of adamantane derivatives in generating bioactive compounds (El-Emam et al., 2012). Similarly, the synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide demonstrates the functionalization of the adamantane core, enabling the introduction of various substituents (Li-hua, 2009).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as their solubility, melting points, and glass transition temperatures, are influenced by their molecular structure. The synthesis of new polyamides and polyimides from adamantane-based compounds showcases the impact of adamantane's incorporation on enhancing the thermal and mechanical properties of polymers, such as increased glass transition temperatures and thermal stability (Liaw & Liaw, 1999).
Chemical Properties Analysis
The chemical properties of adamantane derivatives, including reactivity and stability, are determined by the adamantane core and the functional groups attached to it. The synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride illustrates the reactivity of adamantane carboxylic acids with aromatic amines, leading to compounds with varied chemical functionalities (Shishkin et al., 2020).
properties
IUPAC Name |
3-(4-methylphenyl)-N-propan-2-yladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-14(2)22-19(23)21-11-16-8-17(12-21)10-20(9-16,13-21)18-6-4-15(3)5-7-18/h4-7,14,16-17H,8-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYKJOBQOANJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methylphenyl)-N-propan-2-yladamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5143996.png)
![2-phenoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144000.png)
![4-(3-nitrophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5144006.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)
![3-[4-(benzyloxy)-1-piperidinyl]-5-(3-fluorophenyl)-1,2,4-triazine](/img/structure/B5144021.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5144030.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5144038.png)
![methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5144043.png)


![N-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5144087.png)

![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)